1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride
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Overview
Description
1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a hydrochloride salt form, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the desired compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of advanced purification techniques, such as crystallization and distillation, ensures the removal of impurities and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its amino groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halides or other nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride exerts its effects involves its ability to form stable complexes with various molecular targets. This compound can interact with enzymes, proteins, and other biomolecules, altering their activity and function. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a catalyst in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Another carbodiimide compound used in similar applications, particularly in peptide synthesis and protein crosslinking.
(1Z)-1-{[(E)-(dimethylamino)methylidene]amino}-3-methoxy-3-oxo-2-(triphenylphosphonio)-1-propene-1-thiolate: A related compound with similar reactivity but different structural features.
Uniqueness
1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride is unique due to its specific combination of amino groups and its hydrochloride salt form, which confer distinct reactivity and solubility properties. These characteristics make it particularly useful in a wide range of chemical and biological applications .
Properties
Molecular Formula |
C6H16ClN5 |
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Molecular Weight |
193.68 g/mol |
IUPAC Name |
2-(N,N-dimethylcarbamimidoyl)-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C6H15N5.ClH/c1-10(2)5(7)9-6(8)11(3)4;/h1-4H3,(H3,7,8,9);1H |
InChI Key |
PWQAMYNGKIIJKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC(=N)N(C)C)N.Cl |
Origin of Product |
United States |
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